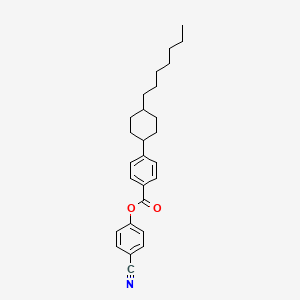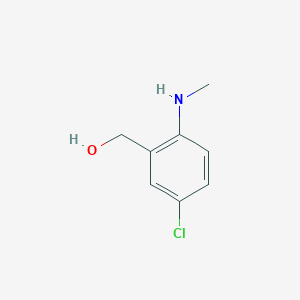
3,6-Dimethyl-5-nitropyridin-2-ol
説明
3,6-Dimethyl-5-nitropyridin-2-ol, also known as 6-Hydroxy-3-nitro-2,5-lutidine, is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two methyl groups attached at the 3rd and 6th positions, a nitro group at the 5th position, and a hydroxyl group at the 2nd position .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学的研究の応用
Reaction and Intermediate Formation
- Studying Pyridine Ring Reactions: Research by Reinheimer et al. (1980) found that 2-halo-5-nitropyridines, closely related to 3,6-Dimethyl-5-nitropyridin-2-ol, react with aqueous base to produce a stable substance, indicating potential for studying ring-opening reactions and intermediate formations in organic chemistry (Reinheimer et al., 1980).
Molecular and Crystal Structure Analysis
- Theoretical Calculations for Molecular Identification: Yıldırım et al. (2011) performed a study on 2,6-dimethyl-4-nitropyridine N-oxide, which is structurally similar to this compound, using density functional theory. This study is significant for understanding the molecular structures and vibrational spectra of related nitropyridine compounds (Yıldırım et al., 2011).
Intermolecular Interactions and Hydrogen Bonding
- Studying Intermolecular Interactions: Hanuza et al. (1998) investigated the effect of intermolecular C–H⋯O interaction on the crystal structure and vibrational properties of 2,6-dimethyl-4-nitropyridine N-oxide. Insights from such studies are crucial for understanding the interactions and properties of similar nitropyridine derivatives (Hanuza et al., 1998).
Electroorganic Synthesis
- Application in Electrochemical Processes: Raju et al. (2003) explored the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of using related nitropyridine compounds in electrochemical hydrogenation and carboxylation processes (Raju et al., 2003).
1,3-Dipolar Cycloaddition Reactions
- Reactivity in Cycloaddition Reactions: Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, which is relevant for understanding the chemical behavior of this compound in similar reactions (Holt & Fiksdahl, 2007).
Ultrasound-Assisted Drug Solubility Improvement
- Enhancing Drug Solubility Using Ultrasound: Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is structurally similar to this compound. This highlights the compound's potential application in pharmaceuticals (Machado et al., 2013)
特性
IUPAC Name |
3,6-dimethyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKMNXBHZNDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618781 | |
| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57179-69-8 | |
| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)






![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
